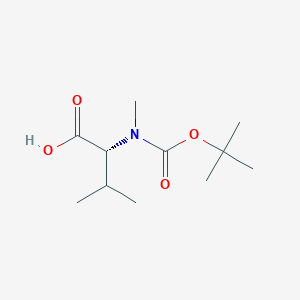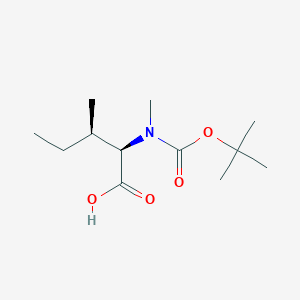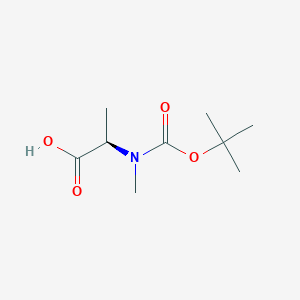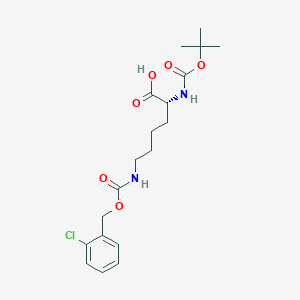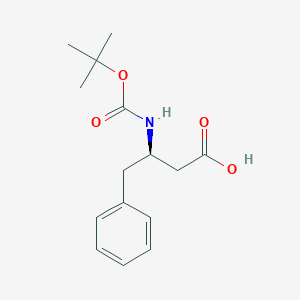
Boc-d-beta-homophenylalanine
Vue d'ensemble
Description
Boc-d-beta-homophenylalanine is a chemical compound with the molecular formula C15H21NO4 . It is used for research and development purposes . The compound is also known by other names such as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The molecular weight of Boc-d-beta-homophenylalanine is 279.33 g/mol . The InChI code is 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 .
Applications De Recherche Scientifique
Structural Studies in Peptides
Boc-d-beta-homophenylalanine has been notably used in the study of peptide structures. The insertion of two consecutive beta residues, including Boc-d-beta-homophenylalanine, into a polypeptide helix was found to be accomplished without significant structural distortion. This was evidenced in the study of an 11-amino acid (aa) peptide, showcasing the continuity of helical conformation and revealing that such insertions can lead to the expansion of helical hydrogen-bonded rings without disrupting the helical structure (Roy et al., 2004). Another study on synthetic peptides, including Boc-Leu-Phe-Val-Aib-betaPhe-Leu-Phe-Val-OMe, illustrated that expanded helical turns are present in hybrid sequences that contain alpha-, beta-, and gamma-residues, showcasing the diversity and adaptability of polypeptide helices in hybrid peptide sequences (Ananda et al., 2005).
Synthesis of Polypeptides
Boc-d-beta-homophenylalanine has been utilized in the synthesis of optically active poly(beta-peptides). The synthesis involves the generation of beta-amino acid N-carboxyanhydrides (beta-NCAs) through the cyclization of N(beta)-Boc or N(beta)-Cbz beta-amino acids using phosphorus tribromide. This process facilitates the polymerization of beta-NCAs to yield optically active poly(beta-peptides) adopting stable chiral conformations in solution. For instance, helical oligo(L-beta-homophenylalanine) was synthesized through the polymerization of L-beta-homophenylalanine-N-carboxyanhydride (Cheng et al., 2000).
Chemical Ligation
Chemical ligation, a process important for peptide synthesis, also sees the application of Boc-d-beta-homophenylalanine. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, for instance, enables native chemical ligation at phenylalanine. This process includes the successful ligation with C-terminal thioesters and is followed by selective desulfurization of the benzylic C−S bond, showcasing the adaptability and functionality of Boc-d-beta-homophenylalanine in complex chemical synthesis processes (Crich & Banerjee, 2007).
Safety And Hazards
Boc-d-beta-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided . Protective clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-beta-homophenylalanine | |
CAS RN |
101555-61-7 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







